molecular formula C27H32ClNO4S B13383434 [1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride

[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride

Cat. No.: B13383434
M. Wt: 502.1 g/mol
InChI Key: WNKWAZFYPZMDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF 543 hydrochloride is a novel, cell-permeable, potent, and selective inhibitor of sphingosine kinase-1 (SphK1). It is known for its high specificity, inhibiting SphK1 with a Ki of 3.6 nM and exhibiting more than 100-fold selectivity over the SphK2 isoform . This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer research and cellular biology.

Preparation Methods

The synthesis of PF 543 hydrochloride involves several steps, starting with the preparation of the core pyrrolidine structure. The synthetic route typically includes the following steps:

Industrial production methods for PF 543 hydrochloride are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

PF 543 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonylmethyl group.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, especially at the phenoxy and pyrrolidine moieties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

PF 543 hydrochloride is unique due to its high selectivity for sphingosine kinase-1 over sphingosine kinase-2 and other kinases. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity and potency, making PF 543 hydrochloride a valuable tool for specific research applications.

Properties

Molecular Formula

C27H32ClNO4S

Molecular Weight

502.1 g/mol

IUPAC Name

[1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C27H31NO4S.ClH/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;1H

InChI Key

WNKWAZFYPZMDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

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